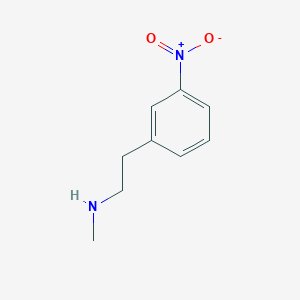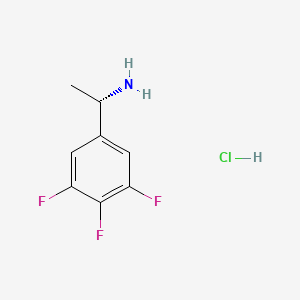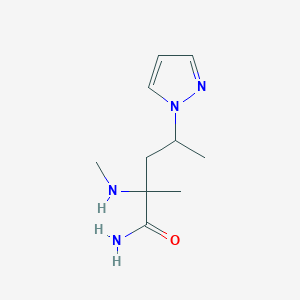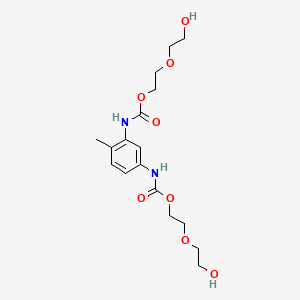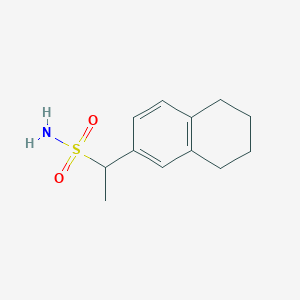
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a tetrahydronaphthalene moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and diuretics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and diuretics.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: Similar structure but with a ketone group instead of a sulfonamide group.
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: Contains a boronic acid group instead of a sulfonamide group.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: An amine derivative of tetrahydronaphthalene.
Uniqueness
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties This group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds
属性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC 名称 |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-9(16(13,14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H2,13,14,15) |
InChI 键 |
JJWAOMIDQWYDCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(CCCC2)C=C1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


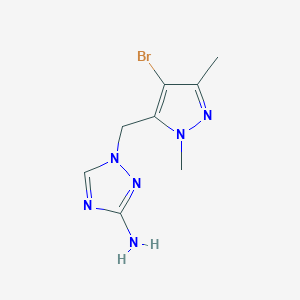
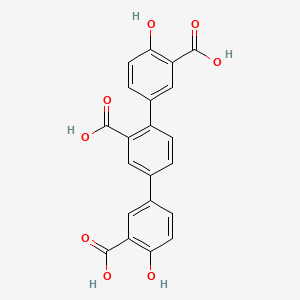
![6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13642810.png)
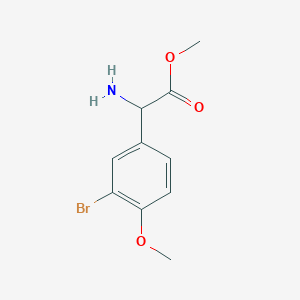
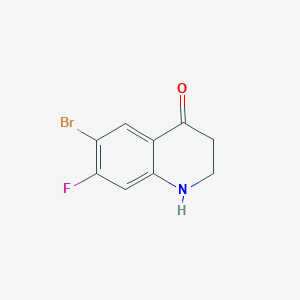
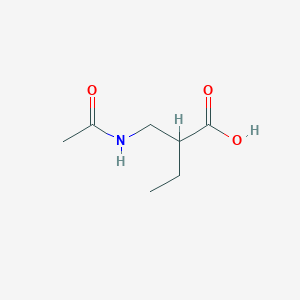


![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
